molecular formula C27H29N5O2 B4030133 1-PHENYL-4-[6-(4-PHENYLPIPERAZINE-1-CARBONYL)PYRIDINE-2-CARBONYL]PIPERAZINE

1-PHENYL-4-[6-(4-PHENYLPIPERAZINE-1-CARBONYL)PYRIDINE-2-CARBONYL]PIPERAZINE

Cat. No.: B4030133
M. Wt: 455.6 g/mol
InChI Key: SAQJZIJADKNODA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-PHENYL-4-[6-(4-PHENYLPIPERAZINE-1-CARBONYL)PYRIDINE-2-CARBONYL]PIPERAZINE is a complex organic compound featuring a phenyl group bound to a piperazine ring, which is further connected to a pyridine ring through a carbonyl linkage. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-PHENYL-4-[6-(4-PHENYLPIPERAZINE-1-CARBONYL)PYRIDINE-2-CARBONYL]PIPERAZINE typically involves multi-step organic reactions. One common method includes:

    Formation of the piperazine ring: This can be achieved through the cyclization of ethylenediamine with dihaloalkanes.

    Attachment of the phenyl group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the pyridine ring: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling reactions: The final step involves coupling the piperazine and pyridine rings through a carbonyl linkage using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-PHENYL-4-[6-(4-PHENYLPIPERAZINE-1-CARBONYL)PYRIDINE-2-CARBONYL]PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

1-PHENYL-4-[6-(4-PHENYLPIPERAZINE-1-CARBONYL)PYRIDINE-2-CARBONYL]PIPERAZINE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-PHENYL-4-[6-(4-PHENYLPIPERAZINE-1-CARBONYL)PYRIDINE-2-CARBONYL]PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenylpiperazine : A simpler analogue with a phenyl group bound to a piperazine ring.
  • Diphenylpiperazine : Contains two phenyl groups attached to a piperazine ring.
  • Pyridinylpiperazine : Features a pyridine ring attached to a piperazine ring.

Uniqueness

1-PHENYL-4-[6-(4-PHENYLPIPERAZINE-1-CARBONYL)PYRIDINE-2-CARBONYL]PIPERAZINE is unique due to its complex structure, which combines multiple functional groups and aromatic rings

Properties

IUPAC Name

[6-(4-phenylpiperazine-1-carbonyl)pyridin-2-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O2/c33-26(31-18-14-29(15-19-31)22-8-3-1-4-9-22)24-12-7-13-25(28-24)27(34)32-20-16-30(17-21-32)23-10-5-2-6-11-23/h1-13H,14-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQJZIJADKNODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NC(=CC=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-PHENYL-4-[6-(4-PHENYLPIPERAZINE-1-CARBONYL)PYRIDINE-2-CARBONYL]PIPERAZINE
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1-PHENYL-4-[6-(4-PHENYLPIPERAZINE-1-CARBONYL)PYRIDINE-2-CARBONYL]PIPERAZINE

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